1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as antidiabetic agents. The unique structure of this compound, featuring an indole ring, a sulfonyl group, and a urea moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with 4-methoxybenzyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonyl and urea groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonylureas.
Medicine: Potential use as an antidiabetic agent due to its structural similarity to other sulfonylureas.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea would likely involve interaction with specific molecular targets such as enzymes or receptors. For example, if it acts as an antidiabetic agent, it may bind to the sulfonylurea receptor on pancreatic beta cells, leading to increased insulin secretion.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: A first-generation sulfonylurea used as an antidiabetic agent.
Glibenclamide: A second-generation sulfonylurea with higher potency.
Glipizide: Another second-generation sulfonylurea with a similar mechanism of action.
Uniqueness
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is unique due to its specific structural features, such as the indole ring and the methoxybenzyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonylureas.
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-20-26(24-10-6-7-11-25(24)30(20)19-22-8-4-3-5-9-22)35(32,33)17-16-28-27(31)29-18-21-12-14-23(34-2)15-13-21/h3-15H,16-19H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQHRRDVUGIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.